N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide typically involves a multi-step process:
Formation of the Pyridin-4-ylmethyl Intermediate: This step involves the alkylation of pyridine with an appropriate alkylating agent under basic conditions.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol and a suitable leaving group.
Coupling with Benzamide: The final step involves the coupling of the pyridin-4-ylmethyl intermediate with 4-(2,2,2-trifluoroethoxy)benzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide
- N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzoic acid
- N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)aniline
Uniqueness
N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, solubility profiles, and stability under various conditions.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c16-15(17,18)10-22-13-3-1-12(2-4-13)14(21)20-9-11-5-7-19-8-6-11/h1-8H,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBHDMUNOQFAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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